Reserpiline

概要

説明

エリピタミンは、Ochrosia poweri 植物に含まれるアルカロイド化合物です。 構造的には、ヨヒンビンやレセルピンなどの他のインドールアルカロイドと関連しています 。エリピタミンは、その潜在的な生物活性と科学研究における応用により、注目を集めています。

準備方法

エリピタミンの合成にはいくつかのステップが含まれ、通常はより単純なインドール誘導体から始まります。一般的な合成経路には、インドールコアの形成、続いて必要な置換基を導入するための官能基化が含まれます。 反応条件には、通常、強い酸または塩基、高温、および所望の変換を促進するための特定の触媒の使用が含まれます 。工業生産方法は、これらの反応を規模に合わせて最適化し、最終製品の収率と純度を高くすることが含まれます。

化学反応の分析

エリピタミンは、次のようなさまざまな化学反応を起こします。

酸化: エリピタミンは、使用される試薬と条件に応じて、さまざまな誘導体に変換されて酸化することができます。

還元: 還元反応は、エリピタミン上の官能基を修飾することができ、還元された誘導体の形成につながります。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの強力な酸化剤、水素化リチウムアルミニウムなどの還元剤、ハロゲンやアルキル化剤などの求電子剤があります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究の応用

化学: エリピタミンは、他の複雑なアルカロイドやインドール誘導体の合成の前駆体として役立ちます。

生物学: 研究では、エリピタミンの生物活性、特に抗菌剤または抗癌剤としての可能性が探求されています。

医学: エリピタミンとその誘導体は、中枢神経系への影響などの薬理学的特性について研究されています。

科学的研究の応用

Pharmacological Applications

1.1 Antihypertensive Effects

Reserpiline is primarily recognized for its antihypertensive properties. Historical studies have shown that it effectively lowers blood pressure in patients with hypertension. For instance, Goto (1954) reported that this compound was effective in treating hypertension in 12 out of 15 cases, demonstrating significant hypotensive action within three to seven days of administration .

- Mechanism of Action : this compound acts by depleting catecholamines from sympathetic nerve endings, leading to decreased peripheral resistance and reduced cardiac output .

1.2 Neuroprotective Properties

Recent studies have highlighted this compound's potential as a neuroprotective agent, particularly in Alzheimer’s disease. It has been shown to inhibit cholinesterase enzymes and exhibit anti-amyloidogenic properties, which are critical in managing neurodegenerative diseases .

- In Vitro Studies : In experiments involving PC12 cell cultures, this compound demonstrated significant neuroprotective effects against amyloid-beta toxicity and oxidative stress .

1.3 Diuretic Effects

This compound has also been studied for its diuretic properties. Clinical trials indicated that it could effectively promote diuresis without the adverse effects commonly associated with mercurial diuretics .

- Clinical Findings : Approximately 70% of patients treated with this compound experienced satisfactory diuresis, making it a viable option for managing fluid retention in congestive heart failure patients .

Table 1: Summary of Key Studies on this compound

| Study Reference | Application | Findings |

|---|---|---|

| Goto (1954) | Hypertension | Effective in 12/15 cases; significant blood pressure reduction observed. |

| Ajmalicine & Reserpine Study (2020) | Neuroprotection | Demonstrated dual cholinesterase inhibition; neuroprotective against Aβ toxicity in PC12 cells. |

| Mictine Study (1955) | Diuresis | 70% response rate for diuresis in edematous patients; well-tolerated with minimal side effects. |

作用機序

エリピタミンの作用機序は、特定の分子標的や経路との相互作用に関与しています。エリピタミンは、特定の受容体や酵素に結合し、その活性を調節してさまざまな生物学的効果をもたらすことが知られています。 具体的な分子標的と経路は、特定の用途や使用状況によって異なる場合があります .

類似化合物との比較

エリピタミンは、次のような他のインドールアルカロイドと構造的に似ています。

ヨヒンビン: 興奮剤や媚薬の特性で知られています。

レセルピン: 降圧剤や抗精神病薬として使用されます。

アジュマリシン: 心臓血管系への影響がある別のインドールアルカロイドです。

生物活性

Reserpiline, a compound derived from Rauwolfia serpentina, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is an indole alkaloid that exhibits properties similar to those of reserpine, primarily known for its antihypertensive and sedative effects. It acts by depleting monoamine neurotransmitters, particularly norepinephrine and serotonin, from nerve endings, which plays a crucial role in its therapeutic efficacy.

- Catecholamine Depletion : this compound's primary mechanism involves the depletion of catecholamines from sympathetic nerve endings. This results in decreased heart rate and blood pressure, making it beneficial for conditions like hypertension .

- Neurotransmitter Modulation : The compound also influences serotonin levels, which can affect mood and anxiety disorders. Its ability to modulate neurotransmitter levels suggests potential applications in treating psychiatric conditions .

- Cyclin-Dependent Kinase Inhibition : Recent studies have shown that this compound can inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. This inhibition may provide avenues for cancer therapy, particularly in melanoma .

Binding Affinity and Activity

A comparative study on the binding affinities of various compounds, including this compound, indicated that it possesses significant inhibitory activity against CDK2. The following table summarizes the docking scores and predicted activities of selected compounds:

| Compound | Dock Score | Predicted Activity (SVM) | Predicted Activity (MLR) | Predicted Activity (BNT) |

|---|---|---|---|---|

| Tetrahydropalmatine | 89.140 | 6.233 | 6.156 | 6.509 |

| This compound | 88.034 | 7.148 | 6.044 | 6.995 |

| (+)-Corydaline | 86.231 | 6.217 | 6.283 | 6.499 |

These results suggest that this compound has a comparable binding affinity to Tetrahydropalmatine and may be a promising candidate for further investigation in cancer therapies .

Case Studies

A case study involving patients with hypertension demonstrated that this compound effectively reduced blood pressure without significant side effects when administered at appropriate doses . The findings support its traditional use in herbal medicine for managing hypertension and related disorders.

Therapeutic Applications

- Hypertension Management : Due to its ability to lower blood pressure through catecholamine depletion, this compound is primarily utilized in treating hypertension.

- Psychiatric Disorders : The modulation of serotonin suggests potential use in treating anxiety and mood disorders.

- Cancer Therapy : The inhibition of CDK2 presents an exciting opportunity for this compound's application in oncology, particularly in targeting melanoma cells .

特性

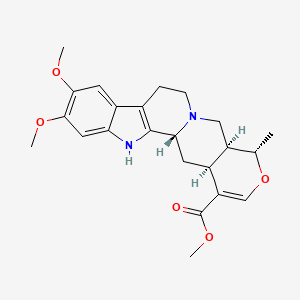

IUPAC Name |

methyl (1R,15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-12-16-10-25-6-5-13-15-8-20(27-2)21(28-3)9-18(15)24-22(13)19(25)7-14(16)17(11-30-12)23(26)29-4/h8-9,11-12,14,16,19,24H,5-7,10H2,1-4H3/t12-,14-,16-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWJRZQNNZVCHR-BCRCDCHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927028 | |

| Record name | Methyl 10,11-dimethoxy-19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131-02-2 | |

| Record name | (-)-Reserpiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reserpiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 10,11-dimethoxy-19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (3β,19α,20α)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESERPILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0N6EP99UK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。